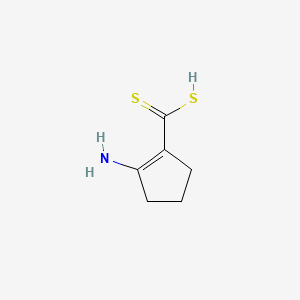

1-Cyclopentene-1-carbodithioic acid, 2-amino-

Beschreibung

1-Cyclopentene-1-carbodithioic acid, 2-amino- (abbreviated as ACA in some studies) is a cyclopentene derivative featuring an amino group at the 2-position and a carbodithioic acid (-CSSH) functional group at the 1-position. This compound has garnered attention in materials science due to its ability to stabilize metal nanoparticles. For example, ACA-capped silver nanoparticles exhibit uniform size and shape, making them suitable for fluorescence applications and bioimaging . The carbodithioic acid group acts as a strong chelating agent, enabling effective coordination with metals, which distinguishes it from carboxylic acid or ester derivatives.

Eigenschaften

CAS-Nummer |

20735-33-5 |

|---|---|

Molekularformel |

C6H9NS2 |

Molekulargewicht |

159.3 g/mol |

IUPAC-Name |

2-aminocyclopentene-1-carbodithioic acid |

InChI |

InChI=1S/C6H9NS2/c7-5-3-1-2-4(5)6(8)9/h1-3,7H2,(H,8,9) |

InChI-Schlüssel |

QEPNQAYQEUPDTL-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=C(C1)N)C(=S)S |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-Cyclopentene-1-carbodithioic acid, 2-amino- typically involves the reaction of cyclopentanone with carbon disulfide and ammonia. The reaction conditions often include the use of a base to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Analyse Chemischer Reaktionen

1-Cyclopenten-1-carbodithioat, 2-Amino- unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann zu Disulfiden oder Sulfoxiden oxidiert werden, abhängig von den verwendeten Reagenzien und Bedingungen.

Reduktion: Reduktionsreaktionen können die Verbindung in Thiole oder andere reduzierte Formen umwandeln.

Substitution: Die Amino- und Dithioatsäuregruppen können an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

ACDA and its derivatives are recognized as versatile chelating agents . They can coordinate with metal ions through the nitrogen of the amino group and the sulfur atoms of the carbodithioate moiety. This dual coordination capability allows for the formation of stable complexes with various metals, which are valuable in different chemical processes.

Table 1: Coordination Modes of ACDA

| Coordination Mode | Description | Example Metal Complexes |

|---|---|---|

| N, S Coordination | Coordination through nitrogen and sulfur | Diorganotin complexes |

| S, S Coordination | Coordination through sulfur atoms only | Organotin complexes |

| Aniso-bidentate | Asymmetric coordination involving both sulfur atoms | Various organometallic compounds |

Recent studies have reported the synthesis of diorganotin(IV) complexes using ACDA, which were characterized using techniques such as NMR spectroscopy and X-ray diffraction. These complexes exhibit interesting structural features and potential biological activities, making them subjects of ongoing research .

Biological Activities

The biological implications of ACDA and its metal complexes have been extensively studied. Research indicates that these compounds possess antitumor properties, attributed to their ability to interact with biological molecules and disrupt cellular functions. The organotin complexes derived from ACDA have shown promising results in inhibiting cancer cell proliferation in vitro .

Case Study: Antitumor Activity of Organotin Complexes

A study evaluated several organotin(IV) complexes formed with ACDA derivatives. The results demonstrated that these complexes exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the disruption of DNA synthesis and cell cycle progression, leading to apoptosis .

Nanomaterials Synthesis

ACDA has also been explored for its potential in the synthesis of nanoparticles . Its chelating properties facilitate the formation of metal nanoparticles with controlled size and morphology. This application is particularly relevant in fields such as catalysis, drug delivery, and environmental remediation.

Table 2: Applications of ACDA in Nanomaterials

| Application Area | Description | Benefits |

|---|---|---|

| Catalysis | Used as a precursor for metal nanoparticles | Enhanced catalytic activity |

| Drug Delivery | Formulation of drug-loaded nanoparticles | Improved bioavailability |

| Environmental Remediation | Synthesis of adsorbents for pollutant removal | Effective pollutant capture |

Research has shown that metal nanoparticles synthesized using ACDA exhibit unique electronic and optical properties, making them suitable for various technological applications .

Wirkmechanismus

Der Wirkungsmechanismus von 1-Cyclopenten-1-carbodithioat, 2-Amino- beinhaltet seine Fähigkeit, Metallionen zu chelatisieren. Diese Chelatisierung kann metallabhängige Prozesse in biologischen Systemen stören, was zu ihrer potenziellen Verwendung als Antimykotikum oder Antibiotikum führt. Die beteiligten molekularen Ziele und Pfade werden noch untersucht, aber die Fähigkeit der Verbindung, stabile Komplexe mit Metallen zu bilden, ist ein Schlüsselaspekt ihrer Aktivität.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations

Carbodithioic Acid vs. Carboxylic Acid Derivatives

- 1-Amino-1-cyclopentanecarboxylic acid (CAS 52-52-8): Features a carboxylic acid (-COOH) group instead of carbodithioic acid. This substitution reduces metal-chelating capability but enhances compatibility with biological systems, making it relevant in peptide synthesis and enzyme inhibition studies .

- cis-2-Amino-1-cyclopentanecarboxylic acid (CAS 37910-65-9): A stereoisomer with a cis-configuration, melting at 218–220°C. Its carboxylic acid group and stereochemistry make it a candidate for studying chiral interactions in drug design .

Thiocyanate vs. Carbodithioic Acid

- 1-Cyclopentene-1-carboxylic acid, 2-thiocyanato (CAS 65200-25-1): Contains a thiocyanate (-SCN) group. Thiocyanates are more nucleophilic and participate in substitution reactions, unlike carbodithioic acids, which are primarily metal ligands .

Ester Derivatives

- 2-Cyclopentene-1-acetic acid, α-amino-, methyl ester (CAS 119825-70-6): An ester derivative with a methyl group, reducing polarity and altering solubility. Such esters are intermediates in organic synthesis but lack the metal-binding utility of ACA .

Physical and Chemical Properties

Key Observations:

- Melting Points: Carboxylic acid derivatives (e.g., cis-2-Amino-1-cyclopentanecarboxylic acid) generally exhibit higher melting points (218–220°C) due to stronger hydrogen bonding, whereas carbodithioic acid derivatives may have lower thermal stability.

- Molecular Weight : ACA (175.27 g/mol) is heavier than carboxylic acid analogs, influencing solubility and diffusion properties.

Stereochemical Considerations

Stereoisomers of aminocyclopentanecarboxylic acids, such as (1R,3S)-3-Aminocyclopentanecarboxylic acid (CAS 71830-08-5) and its enantiomer (CAS 71830-07-4), demonstrate the impact of chirality on physical properties. For example:

- (1R,3S)-isomer: Melts at 172.1°C (decomposition).

- (1S,3R)-isomer: Melts at 192°C (decomposition) . Such differences highlight the role of stereochemistry in crystallization and biological activity, though ACA’s stereochemical details remain less documented.

Biologische Aktivität

1-Cyclopentene-1-carbodithioic acid, 2-amino- (C₆H₉N₂S₂) is an organic compound notable for its unique structural features, including a cyclopentene ring and a carbodithioic acid functional group. These characteristics contribute to its biological activity and potential applications in medicinal chemistry and materials science. This article explores the compound's biological properties, synthesis methods, and relevant case studies.

The compound can be described by the following properties:

| Property | Description |

|---|---|

| Molecular Formula | C₆H₉N₂S₂ |

| Molecular Weight | 157.28 g/mol |

| Functional Groups | Cyclopentene, carbodithioic acid |

Antifungal and Antibacterial Properties

Research indicates that 1-cyclopentene-1-carbodithioic acid, 2-amino- exhibits significant antifungal and antibacterial activities. Studies have shown that its derivatives, particularly those forming complexes with metal ions, enhance these biological activities. For instance, organotin complexes formed with this compound have demonstrated high efficacy against various pathogens, outperforming standard antifungal agents like Amphotericin B .

Chelating Activity

The ability of 1-cyclopentene-1-carbodithioic acid, 2-amino- to act as a chelating agent is crucial for its biological activity. It forms stable complexes with metal ions, which not only alters the properties of the metal complexes but also enhances the biological activity of the compound itself. For example, tin(IV) complexes exhibit distinct spectroscopic characteristics compared to the free ligand, indicating successful coordination .

Case Studies

Several studies have highlighted the biological implications of this compound:

- Study on Organotin Complexes : A series of diorganotin(IV) complexes synthesized from 2-amino-1-cyclopentene-1-carbodithioic acid showed promising antileishmanial and antibacterial activities. The complexes were characterized using NMR and IR spectroscopy to confirm their structures and bonding modes .

- Antifungal Activity Assessment : In vitro tests revealed that certain derivatives of 1-cyclopentene-1-carbodithioic acid exhibited superior antifungal activity compared to conventional antifungal agents. The study emphasized the importance of structural modifications in enhancing biological efficacy .

Synthesis Methods

The synthesis of 1-cyclopentene-1-carbodithioic acid, 2-amino- can be achieved through various methods:

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-Cyclopentene-1-carbodithioic acid, 2-amino- derivatives?

- Methodological Answer : A two-step synthetic approach is commonly employed. First, cyclopentene precursors (e.g., 1-cyclopentene-1-carboxaldehyde) are synthesized via oxidation of cyclopentene derivatives, followed by functionalization with amino and carbodithioic acid groups. Key steps include controlled oxidation using catalysts like pyridinium chlorochromate (PCC) and purification via solvent evaporation in low-boiling solvents (ether/pentane). Quantification of intermediates can be achieved using ¹H NMR with internal standards (e.g., 1,4-dioxane) to account for volatility-related yield losses .

Q. Which spectroscopic techniques are most reliable for characterizing structural features of this compound?

- Methodological Answer :

- FTIR : Identifies functional groups (e.g., C=S stretching at 1050–1250 cm⁻¹ for carbodithioic acid; N-H bending at 1500–1600 cm⁻¹ for amino groups) .

- UV-Vis : Monitors conjugation effects in derivatives (e.g., imides show λmax at 280–320 nm due to π→π* transitions) .

- NMR : ¹³C NMR resolves cyclopentene ring conformation (C1 and C2 carbons at δ 120–140 ppm for sp² hybridization) .

Q. What biological assays are typically used to evaluate the activity of cyclopentene-based amino acid derivatives?

- Methodological Answer :

- Antibacterial Assays : Disk diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with activity quantified via inhibition zones or minimum inhibitory concentrations (MIC) .

- Amino Acid Transporter Studies : Radiolabeled analogs (e.g., [³H]-derivatives) can track cellular uptake, while PET probes like [3-¹¹C]AIB assess metabolic changes in tumor models .

Advanced Research Questions

Q. How can contradictory results in biological activity assays be systematically addressed?

- Methodological Answer : Contradictions often arise from experimental variables (e.g., bacterial strain variability, tumor heterogeneity). Mitigation strategies include:

- Standardized Protocols : Replicate assays across multiple cell lines or animal models (e.g., SY tumors vs. other models) .

- Mechanistic Cross-Validation : Pair biological assays with transporter expression profiling (e.g., SLC38A1/SLC38A2 quantification via qPCR or Western blot) to confirm target engagement .

- Statistical Rigor : Use multivariate analysis to isolate confounding factors (e.g., tumor volume vs. metabolic uptake correlations) .

Q. What computational approaches validate stereochemical configurations in cyclopentene derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Predicts NMR chemical shifts and compares them to experimental data (e.g., ¹H and ¹³C NMR) to confirm stereochemistry .

- Molecular Dynamics (MD) : Simulates ring puckering in cyclopentene to assess stability of chair vs. envelope conformations .

- InChI Key Analysis : Cross-references with databases (e.g., PubChem) to verify structural uniqueness .

Q. What safety protocols are critical for handling carbodithioic acid derivatives?

- Methodological Answer :

- Toxicity Screening : Prioritize in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) before in vivo studies. Related cyclopentane derivatives show LD50 values >500 mg/kg in rodents, suggesting moderate toxicity .

- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and closed systems during synthesis to avoid dermal/oral exposure .

- Emergency Procedures : Immediate decontamination with water for spills; medical consultation for accidental ingestion/inhalation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.